DU-14

Breast Cancer Osteoblast Research Endocrinology

Researchers studying estrogen-dependent breast cancer or neurodegenerative disease often encounter confounding estrogenic effects when using steroidal STS inhibitors like EMATE. DU-14 (CAS 186303-55-9) eliminates this problem as a non-steroidal, non-estrogenic steroid sulfatase inhibitor. • STS inhibition IC50 = 55.8 nM; suppresses MCF-7 breast cancer cell proliferation with IC50 = 38.7 nM without off-target estrogen receptor activation. • Validated neuroprotective profile: increases whole brain DHEAS by 77.6%, reverses scopolamine-induced amnesia, and prevents Aβ1-42-induced depressive-like behavior and theta rhythm suppression in rodent models. • Supplied as ≥98% pure powder; soluble in DMSO (up to 25 mg/mL). For R&D use only.

Molecular Formula C22H38N2O4S
Molecular Weight 426.6 g/mol
CAS No. 186303-55-9
Cat. No. B1228312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDU-14
CAS186303-55-9
Synonyms4-O-(sulfamoyl)-N-tetradecanoyltyramine
DU 14
DU-14
p-O-(sulfamoyl)-N-tetradecanoyltetramine
Molecular FormulaC22H38N2O4S
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N
InChIInChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27)
InChIKeyMBODHUVGZPZRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DU-14 Procurement & Product Specifications


DU-14 (CAS 186303-55-9; IUPAC: (p-O-sulfamoyl)-N-tetradecanoyl tyramine) is a non-steroidal, irreversible steroid sulfatase (STS) inhibitor with molecular formula C22H38N2O4S and formula weight 426.6 [1]. This compound is a potent STS inhibitor with an IC50 of 55.8 nM and suppresses MCF-7 breast cancer cell proliferation with an IC50 of 38.7 nM .

Non-steroidal irreversible STS inhibitor for endocrine pathway studies
Non-estrogenic profile supports clean STS inhibition readouts
May support long-duration target engagement experiments

Why Generic Substitution Fails for DU-14


DU-14 cannot be substituted interchangeably with other STS inhibitors due to critical differences in steroidal backbone, estrogenicity, and tissue-specific inhibitory profiles. Unlike steroidal STS inhibitors such as EMATE (estrone-3-O-sulfamate), which exhibits inherent estrogenicity that confounds experimental interpretation and stimulates cell growth at relevant concentrations [1], DU-14 is a non-steroidal, non-estrogenic STS inhibitor [2]. This fundamental structural distinction eliminates estrogen receptor-mediated confounding effects, making DU-14 the appropriate selection for experiments requiring clean interpretation of STS inhibition without off-target hormonal activity. The comparative quantitative evidence below substantiates DU-14's specific differentiation from EMATE and other STS inhibitor candidates.

DU-14
EMATE (Steroidal STS Inhibitor)
Backbone
Non-steroidal, sulfamoyl tyramine
Backbone
Steroidal, estrone-derived
Estrogen Receptor Activity
Non-estrogenic; no confounding proliferation
Estrogen Receptor Activity
Estrogenic; stimulates cell growth at relevant concentrations
Experimental Interpretation
STS inhibition effects not obscured by estrogen signaling
Experimental Interpretation
Confounded by estrogen receptor-mediated off-target effects

Quantitative Differentiation Evidence


Non-Estrogenic STS Inhibition vs. EMATE

At 10 μM, DU-14 blocked estrone sulfate-stimulated growth in MG-63 osteoblast-like cells, whereas EMATE at 1 μM actually stimulated growth due to its known estrogenic properties [1]. This estrogenic off-target activity of steroidal STS inhibitors like EMATE represents a critical confounding variable that DU-14's non-steroidal structure avoids [1].

Non-Estrogenic STS Inhibition vs. EMATE
Head-to-head
DU-14 blocked estrone sulfate-stimulated growth at 10 µM EMATE stimulated growth at 1 µM
Supports clean STS inhibition readouts without estrogen receptor cross-talk
MG-63 osteoblast-like cell assay; estronic confounding eliminated
Breast Cancer Osteoblast Research Endocrinology Enzyme Inhibition

STS Enzyme Inhibition & MCF-7 Antiproliferative Potency

DU-14 inhibits steroid sulfatase with an IC50 of 55.8 nM and suppresses MCF-7 breast cancer cell proliferation with an IC50 of 38.7 nM . Among analogs in the DU-series evaluated, DU-14 exhibited the most potent STS inhibitory effect with an IC50 value of 55.8 nM [1]. This dual activity profile—enzyme inhibition coupled with functional antiproliferative effect in a relevant cancer cell line—provides a validated baseline for comparative studies.

STS Inhibition & Antiproliferative Potency
Cross-study comparable
STS IC50 = 55.8 nM MCF-7 proliferation IC50 = 38.7 nM
Reported cell-model proliferation context; provides cross-study benchmarks
DU-series most active analog; purified enzyme and MCF-7 cell line
Breast Cancer Enzymology Drug Discovery Endocrine Therapy

In Vivo Brain DHEAS Elevation

Chronic administration of DU-14 (30 mg/kg/day IP for 15 days) to rats increased whole brain DHEAS concentration by 77.6%, from 0.65 ± 0.06 μg/g to 1.15 ± 0.12 μg/g (mean ± SEM) relative to corn oil vehicle controls [1]. Concurrently, plasma DHEAS increased by 88.2% and plasma DHEA decreased by 84.6%, confirming systemic STS inhibition [2]. This demonstrates DU-14's capacity to modulate neurosteroid levels in vivo, a property not uniformly shared across all STS inhibitor chemotypes.

In Vivo Brain DHEAS Elevation
Cross-study comparable
+77.6% increase 0.65 → 1.15 µg/g brain DHEAS
Supports in vivo neurosteroid modulation endpoint context
15-day IP administration; male Sprague-Dawley rats; corn oil vehicle
Neuroscience Alzheimer's Disease Cognitive Enhancement Neurosteroids

Tissue-Specific STS Inhibition: Brain vs. Liver

A single 30 mg/kg IP dose of DU-14 produced differential STS inhibition across tissues: brain STS activity was inhibited by 14.8%, while liver STS activity was inhibited by 85.2% at 24 hours post-administration [1]. This tissue-specific inhibition profile—with substantially greater effect in peripheral tissues than in brain—provides quantifiable differentiation from other STS inhibitors and informs experimental design regarding dose and timing for CNS vs. peripheral studies.

Tissue-Specific STS Inhibition
Class-level inference
Brain: 14.8% inhibition Liver: 85.2% inhibition 5.8-fold difference
Informs tissue-specific inhibition context; CNS protocols may require chronic dosing
Single 30 mg/kg IP dose; 24h post-dose measurement
Pharmacokinetics Tissue Distribution Neuroscience Drug Metabolism

Neuroprotection Against Amyloid Beta Toxicity

In Aβ1-42-injected rats (an Alzheimer's disease model), DU-14 treatment prevented Aβ-induced depressive-like behavior and suppression of hippocampal theta rhythm oscillations [1]. Prior work demonstrated that DU-14 enhances hippocampal synaptic plasticity and spatial memory in chronic AD murine models by counteracting Aβ toxic effects [1]. This neuroprotective profile—spanning behavioral, electrophysiological, and synaptic plasticity endpoints—distinguishes DU-14 from STS inhibitors that lack validated CNS activity data.

Neuroprotection Against Aβ Toxicity
Class-level inference
Prevented Aβ-induced depressive-like behavior and theta rhythm suppression
Supports neuroprotection assay response context; endpoints require model-specific interpretation
Intrahippocampal Aβ1-42 rat model; behavioral and EEG endpoints
Alzheimer's Disease Neuroprotection Amyloid Beta Electrophysiology

Reversal of Scopolamine-Induced Amnesia

DU-14 (30 mg/kg IP) enhanced memory in passive avoidance tests and reversed scopolamine-induced amnesia in rats [1]. Chronic 15-day pretreatment with DU-14 not only attenuated scopolamine-induced spatial memory impairment in the Morris water maze but also improved performance above vehicle-treated control animals [2]. This cognitive enhancement is mediated through STS inhibition, which increases brain DHEAS and enhances hippocampal acetylcholine release [1][2].

Reversal of Scopolamine-Induced Amnesia
Class-level inference
Reversed scopolamine amnesia; improved MWM performance vs. vehicle
Supports cognitive enhancement model-response interpretation
Chronic 15-day pretreatment; scopolamine-induced deficit model
Cognitive Enhancement Learning and Memory Cholinergic System Behavioral Pharmacology

Optimal Research Application Scenarios


Breast Cancer STS-Dependent Proliferation Studies

Researchers investigating steroid sulfatase as a therapeutic target in estrogen-dependent breast cancer should select DU-14 over steroidal STS inhibitors such as EMATE. Evidence shows DU-14 suppresses MCF-7 cell proliferation (IC50 = 38.7 nM) without the estrogenic confounding effects that cause EMATE to stimulate cell growth at 1 μM [1]. DU-14's non-steroidal, non-estrogenic profile ensures that observed antiproliferative effects are attributable solely to STS inhibition rather than off-target estrogen receptor activation.

In Vivo Neurosteroid Modulation & Cognitive Enhancement

Investigators requiring in vivo elevation of brain DHEAS for neurosteroid research or cognitive studies should utilize DU-14 based on its validated capacity to increase whole brain DHEAS by 77.6% (from 0.65 to 1.15 μg/g) following 15-day chronic administration . The compound's demonstrated ability to enhance memory, reverse scopolamine-induced amnesia, and improve performance in Morris water maze tasks [1][2] provides a robust foundation for studies examining STS inhibition in learning, memory, and cholinergic function.

Alzheimer's Disease & Amyloid Beta Neurotoxicity Models

DU-14 is the appropriate selection for studies investigating STS inhibition as a neuroprotective strategy in Alzheimer's disease models. Evidence demonstrates that DU-14 prevents Aβ1-42-induced depressive-like behavior and theta rhythm suppression in rats , and enhances hippocampal synaptic plasticity and spatial memory in chronic AD murine models by counteracting Aβ toxic effects . This neuroprotective profile—spanning behavioral, electrophysiological, and synaptic plasticity endpoints—is specifically validated for DU-14 and supports its use in Aβ-related neurodegenerative research.

Comparative STS Inhibitor Pharmacology & SAR

DU-14 serves as an essential reference compound for comparative pharmacology studies of STS inhibitors due to its well-characterized dual activity profile: enzyme inhibition (STS IC50 = 55.8 nM) coupled with functional antiproliferative activity (MCF-7 IC50 = 38.7 nM) . As the most potent analog identified within the DU-series [1], DU-14 provides a validated benchmark against which novel STS inhibitors can be compared in both enzymatic and cell-based assays. Its non-steroidal scaffold also offers a chemically distinct comparator to steroidal STS inhibitors in structure-activity relationship studies.

Application
Selection Property
Validation Focus
Endocrine-dependent breast cancer cell studies
Non-steroidal, non-estrogenic STS inhibition
MCF-7 proliferation assay context; clean interpretation of STS-dependent effects
In vivo neurosteroid modulation studies
Reported brain DHEAS elevation capacity
CNS exposure and neurosteroid endpoint monitoring; chronic dosing consideration
Amyloid beta neurotoxicity research
Neuroprotection assay response profile
Behavioral and electrophysiological endpoint context; model-specific interpretation required
Comparative STS inhibitor pharmacology
Characterized dual enzymatic and cell-based activity
SAR benchmark review; non-steroidal scaffold differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DU-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.